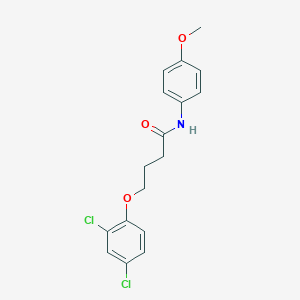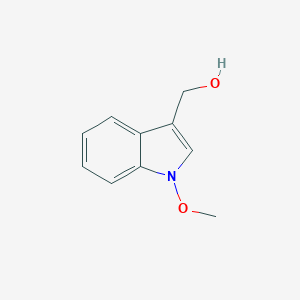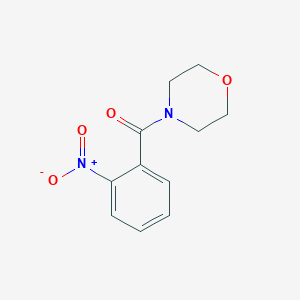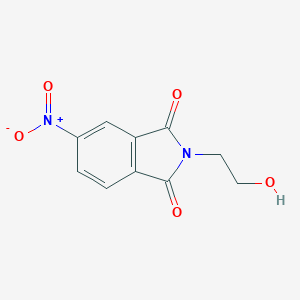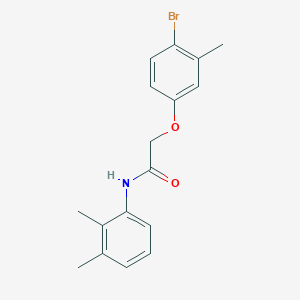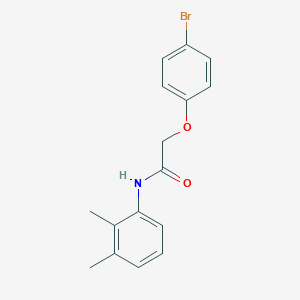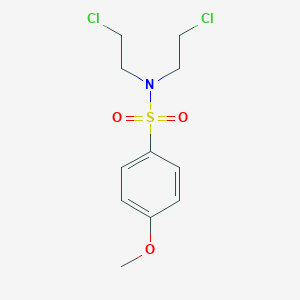
N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide, also known as MESNA, is an important compound used in scientific research and in the synthesis of various pharmaceuticals. It is a sulfonamide derivative of 4-methoxybenzene, and is used as an acid scavenger in chemical reactions. MESNA has a wide range of applications in the pharmaceutical, agricultural, and chemical industries, and is an important tool for scientists in their laboratory experiments.
Aplicaciones Científicas De Investigación
Sensor Development
The synthesis of bis-sulfonamides has been explored for applications as heavy metal sensors. For instance, N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) (EBDMBS) was fabricated onto a glassy carbon electrode to develop a Co2+ ions sensor, exhibiting high sensitivity and stability (Sheikh et al., 2016).
Electrochemical Analysis
Studies on the electrochemical reduction of related compounds such as methoxychlor have been conducted to understand the cleavage of carbon-chlorine bonds and to identify dechlorinated products, contributing to the understanding of chemical reduction processes and environmental decontamination strategies (McGuire & Peters, 2016).
Antifungal and Anti-HIV Activities
A series of novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides were prepared and screened in vitro for their antifungal and anti-HIV activities, illustrating the potential therapeutic applications of such compounds (Zareef et al., 2007).
Catalysis
Catalytic reductions of environmental pollutants like methoxychlor with nickel(I) salen electrogenerated in situ at carbon cathodes have been investigated, showcasing the use of these compounds in environmental remediation through catalytic processes (McGuire et al., 2016).
Polymer Synthesis
Research into the synthesis of new platinum(II) dithiocarbimato complexes from reactions involving 4-iodobenzenesulfonamide or 4-fluorobenzenesulfonamide illustrates the application of these compounds in the development of new materials with potential uses in electronics, catalysis, and more (Amim et al., 2008).
Corrosion Inhibition
The evaluation of novel synthesized compounds, such as N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide derivatives, for their corrosion inhibiting properties on mild steel in acidic environments, demonstrates the importance of these compounds in industrial applications to prevent corrosion and prolong the life of metal structures (Singh & Quraishi, 2016).
Propiedades
IUPAC Name |
N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO3S/c1-17-10-2-4-11(5-3-10)18(15,16)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVWULNCGBXDRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CCCl)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001006762 |
Source


|
| Record name | N,N-Bis(2-chloroethyl)-4-methoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001006762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide | |
CAS RN |
86357-59-7 |
Source


|
| Record name | NSC57821 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Bis(2-chloroethyl)-4-methoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001006762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



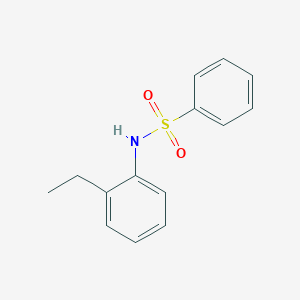

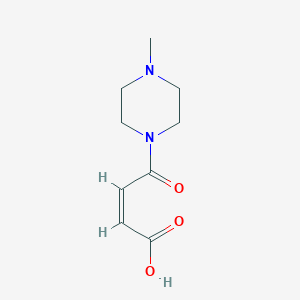
![N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B187585.png)
![3-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B187586.png)
